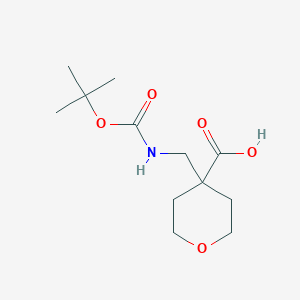

4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid

描述

4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structure and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purities compared to traditional batch processes .

化学反应分析

Amide Coupling Reactions

The carboxylic acid group in 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes amide bond formation with amines, facilitated by coupling reagents. This is a critical step in peptide synthesis and drug intermediate preparation.

Key Conditions and Reagents

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free amine, enabling further functionalization.

Deprotection Protocols

Esterification

The carboxylic acid is converted to esters, enhancing solubility or enabling further transformations.

Ester Derivatives

| Esterification Method | Product | Application | Source |

|---|---|---|---|

| DCC/DMAP, methanol | Methyl ester | Intermediate for prodrug synthesis | |

| Thionyl chloride, ethanol | Ethyl ester | Alkylation precursors |

Decarboxylation

Under photoredox conditions, the carboxylic acid group undergoes decarboxylation to form alkenes or alkanes.

Decarboxylative Pathways

| Conditions | Product | Catalyst System | Source |

|---|---|---|---|

| Ir(ppy)₃, DABCO, blue LED | Alkenylated derivatives | Photoredox catalysis | |

| Co(dmgH)₂Cl₂, NaOAc | Alkyl radicals for C–S bond formation | Cobalt-mediated decarboxylation |

Functionalization of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring participates in sulfonation and alkylation reactions.

THP Ring Modifications

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Sulfonation | DABSO, morpholine | 4-Sulfonyltetrahydropyran derivatives | |

| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated THP intermediates |

Key Research Findings

- Dual Reactivity : The compound’s carboxylic acid and Boc-protected amine allow orthogonal reactivity, enabling sequential modifications (e.g., amide coupling followed by Boc deprotection) .

- Stability : The THP ring remains intact under standard coupling/deprotection conditions but undergoes ring-opening in strongly acidic or oxidative environments (e.g., H₂SO₄ at 100°C) .

- Stereoelectronic Effects : The tetrahedral geometry at the 4-position of the THP ring enhances steric hindrance, influencing regioselectivity in coupling reactions .

科学研究应用

Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features enable modifications that can enhance biological activity against specific targets. For instance, derivatives of this compound have been explored for their potential as inhibitors in enzyme pathways relevant to cancer and metabolic disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of tetrahydropyran carboxylic acids for anticancer properties. The results indicated that certain modifications to the BOC group significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Peptide Synthesis

The BOC protecting group is commonly used in peptide synthesis to prevent premature reactions of amino acids. This compound can be employed to create peptide sequences with specific functionalities, which are crucial in drug design and development.

Enzyme Inhibition Studies

Research has shown that compounds similar to 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid can act as enzyme inhibitors. For example, studies have focused on its role in inhibiting enzymes involved in the kynurenine pathway, which is associated with neurodegenerative diseases .

Neuroprotective Effects

Investigations into the neuroprotective effects of this compound have revealed its potential to modulate neuroinflammation and oxidative stress pathways. Such properties are beneficial for developing therapeutic strategies against conditions like Alzheimer's disease and multiple sclerosis.

Polymer Chemistry

In materials science, BOC-protected compounds are used to synthesize polymers with specific physical and chemical properties. The ability to modify the functional groups allows for tailoring polymer characteristics such as solubility, thermal stability, and mechanical strength.

Case Study: Biodegradable Polymers

Research has demonstrated that incorporating BOC-protected amino acids into polymer chains can lead to biodegradable materials suitable for medical applications like drug delivery systems . These polymers can degrade under physiological conditions, releasing therapeutic agents in a controlled manner.

Data Summary Tables

作用机制

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine, allowing for selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the study of biochemical processes .

相似化合物的比较

Similar Compounds

4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-ylacetic acid: Similar in structure but with an additional acetic acid group.

4-Amino-4-(carboxymethyl)tetrahydro-2H-pyran: Lacks the Boc protection group.

Uniqueness

4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of the Boc-protected amine and the tetrahydropyran ring. This structure provides stability and reactivity that are valuable in synthetic chemistry and pharmaceutical research .

生物活性

4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS Number: 946761-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

Molecular Structure : The compound has a molecular formula of CHN\O and a molecular weight of 259.3 g/mol. Its structural characteristics include a tetrahydro-pyran ring and a carboxylic acid functional group, which contribute to its biological activity.

Physical Properties :

- Boiling Point : Not available

- Solubility : Very soluble in water with solubility values ranging from 8.04 mg/ml to 11.5 mg/ml depending on the conditions .

Synthesis

The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protection strategies for amines, followed by cyclization reactions to form the pyran ring. The detailed synthetic route has been documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity .

Research indicates that this compound may interact with various biological pathways due to its ability to mimic amino acids. It has been suggested that the compound could serve as a substrate for amino acid transport systems, which are crucial for cellular uptake processes .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of tetrahydropyran compounds exhibited significant antitumor effects in vitro, suggesting that similar structures may influence cell proliferation and apoptosis pathways .

- Transport Studies : In a biodistribution study involving radiolabeled analogs, it was found that compounds with similar structures showed high tumor-to-normal tissue ratios, indicating potential for targeted drug delivery systems .

- Inhibition Studies : The compound's derivatives were tested for their inhibitory effects on specific amino acid transporters. Results showed varying degrees of inhibition, with some compounds demonstrating over 70% inhibition in uptake assays, emphasizing their potential role as competitive inhibitors in metabolic pathways .

Table 1: Solubility and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 259.3 g/mol |

| Solubility | 8.04 - 11.5 mg/ml |

| Log P (octanol-water) | 0.88 |

Table 2: Inhibition Studies

| Compound | Uptake Inhibition (%) | p-value |

|---|---|---|

| (R)-FAMP | 67.34 | <0.0001 |

| (S)-FAMP | 74.66 | <0.002 |

| (R)-NMeFAMP | 53.93 | <0.0001 |

属性

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-12(9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMVTMZHSDJVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589245 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946761-11-1 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。